Isopentenyl pyrophosphate
Description
Properties
IUPAC Name |
3-methylbut-3-enyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHSROFQTUXZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCOP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861893 | |
| Record name | Isopentenyl pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isopentenyl pyrophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001347 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
358-71-4 | |
| Record name | Isopentenyl diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopentenyl pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopentenyl pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPENTENYL PYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSC8849M7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopentenyl pyrophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001347 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Isopentenyl pyrophosphate can be synthesized via two primary pathways: the mevalonate pathway and the non-mevalonate MEP pathway . In the mevalonate pathway, this compound is formed from acetyl-CoA through a series of enzymatic reactions . The non-mevalonate MEP pathway, present in many bacteria, apicomplexan protozoa, and the plastids of higher plants, forms this compound from (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate by the enzyme HMB-PP reductase .
Chemical Reactions Analysis
Isomerization of Isopentenyl Pyrophosphate
A key reaction involving this compound is its reversible isomerization to dimethylallyl pyrophosphate (DMAPP) . This reaction is catalyzed by the enzyme this compound isomerase (IPPI) .
The IPPI enzyme is essential for regulating the pools of this compound and dimethylallyl pyrophosphate within the cell . The balance between this compound and dimethylallyl pyrophosphate is crucial for the synthesis of various cellular terpenoids .
Condensation Reactions
This compound participates in condensation reactions with dimethylallyl pyrophosphate and other allylic pyrophosphates to form prenyl diphosphates of various chain lengths . These reactions are catalyzed by prenyltransferases .
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With Dimethylallyl Pyrophosphate: this compound condenses with dimethylallyl pyrophosphate to form geranyl pyrophosphate (GPP) .
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With Geranyl Pyrophosphate: this compound can further react with geranyl pyrophosphate to form farnesyl pyrophosphate (FPP) .
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With Farnesyl Pyrophosphate: Repetitive condensations with this compound lead to longer polyprenyl pyrophosphates such as geranylgeranyl pyrophosphate (GGPP) and undecaprenyl pyrophosphate .
These condensation reactions are fundamental to creating the carbon skeletons of diverse isoprenoids, including sterols, carotenoids, and ubiquinones.
Viperin-Catalyzed Reaction
Viperin, an enzyme with antiviral activity, catalyzes a unique reaction involving this compound. Fungal viperin catalyzes the radical addition of 5'-deoxyadenosine (5'-dA- ) to the double bond of this compound, producing adenylated isopentyl pyrophosphate (AIPP) .
The reaction mechanism involves the following steps :
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Radical addition of 5'-dA- at C4 of this compound, forming a carbon-carbon bond between 5'-dA and this compound and creating a new radical at C3 of this compound.
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Abstraction of a nearby hydrogen by the newly created radical, resulting in the formation of adenylated isopentyl pyrophosphate.
This reaction is specific to this compound, as other pyrophosphate compounds involved in the mevalonate biosynthetic pathway do not react with 5'-dA- . The selectivity of the reaction is remarkable, as dimethylallyl pyrophosphate and this compound share the same chemical connections and only differ in the location of the double bond .
Toxicity and Regulation
This compound can be toxic to microbial systems when it accumulates . Elevated levels of this compound are linked to growth inhibition, reduced cell viability, and plasmid instability . Cells under this compound stress exhibit reduced nutrient uptake, decreased ATP levels, and perturbed nucleotide metabolism .
To mitigate this compound toxicity, organisms employ various regulatory mechanisms :
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Downregulation of Phosphomevalonate Kinase: Reduction in phosphomevalonate kinase (PMK) has been identified as a recovery mechanism against this compound toxicity .
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This compound Isomerase Activity: Maintaining appropriate levels of this compound isomerase helps regulate the balance between this compound and dimethylallyl pyrophosphate, preventing excessive accumulation of this compound .
Additional Reactions
This compound is involved in other reactions within metabolic pathways :
-
Synthesis of undecaprenyl diphosphate
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Synthesis of octaprenyl diphosphate
These reactions highlight the diverse roles of this compound in synthesizing essential molecules for various biological functions.
Scientific Research Applications
Biosynthesis and Microbial Engineering
Microbial Production of Isoprenoids
IPP is integral to the production of isoprenoids in engineered microbial systems. Researchers have developed methods to enhance the biosynthesis of IPP through genetic modifications in microorganisms like Escherichia coli. By introducing heterologous nucleic acid sequences that encode enzymes from the mevalonate pathway, scientists can significantly increase IPP yields. This approach addresses challenges related to low extraction yields from natural sources and complex organic synthesis processes .
Toxicity Studies
The accumulation of IPP can lead to toxicity in engineered strains. Studies have shown that elevated levels of IPP result in growth inhibition and reduced cell viability due to metabolic disturbances . Understanding these toxic effects is crucial for optimizing microbial strains for high-titer production of isoprenoids. Strategies to mitigate IPP toxicity include pathway engineering and metabolic flux analysis to enhance cell tolerance .
Therapeutic Applications
Antinociceptive Properties
Recent studies have identified IPP as a novel antinociceptive agent. It acts as an inhibitor of transient receptor potential channels (TRPA1 and TRPV3), which are involved in pain perception. This property suggests potential therapeutic applications for IPP in pain management and treatment of inflammatory conditions .
Synergistic Effects with Ethanol
Research has demonstrated that IPP can enhance immune responses when combined with ethanol, leading to increased proliferation and survival of T cells in patients with arthritis. This combinatorial effect may offer new avenues for therapeutic strategies in managing autoimmune diseases .
Agricultural Applications
Natural Pesticides
Isoprenoids derived from IPP are utilized as natural pesticides and herbicides. The ability to synthesize these compounds through engineered microorganisms allows for sustainable agricultural practices that reduce reliance on synthetic chemicals. This application is particularly relevant given the increasing demand for environmentally friendly pest control solutions .
Case Studies
Mechanism of Action
Isopentenyl pyrophosphate exerts its effects through its role as a precursor in the biosynthesis of terpenoids. It is isomerized to dimethylallyl pyrophosphate, which then undergoes a series of condensation reactions to form various terpenoid precursors . These precursors are further modified through cyclization, oxidation, and acetylation to produce a wide range of terpenoids . The molecular targets and pathways involved include enzymes such as this compound isomerase and HMB-PP reductase .
Comparison with Similar Compounds
Dimethylallyl Pyrophosphate (DMAPP)
- Structural Relationship : DMAPP is the C₅ isomer of IPP, differing in the position of the double bond (Δ² vs. Δ³) .
- Enzymatic Interconversion: IDI enzymes catalyze the reversible isomerization of IPP to DMAPP. The equilibrium ratio favors IPP (3:1 in many organisms), ensuring a steady supply of DMAPP for initiating terpenoid chain elongation .
- Analytical Challenges : IPP and DMAPP share the same chemical formula (C₅H₉O₇P₂), making them indistinguishable by standard mass spectrometry. Advanced chromatographic methods (e.g., UHPLC-MS/MS) or enzymatic assays are required for differentiation .
- Functional Role : DMAPP acts as the "starter unit" in prenyltransferase reactions, while IPP serves as the "elongation unit." For example, DMAPP condenses with IPP to form GPP .
Geranyl Pyrophosphate (GPP)
- Structure and Biosynthesis: GPP is a C₁₀ linear isoprenoid formed by the condensation of DMAPP (C₅) and IPP (C₅) via GPP synthase .
- Kinetic Data : Studies using fluorinated substrate analogs (e.g., 2-fluorogeranyl pyrophosphate) reveal that prenyltransferases exhibit similar binding affinities (Km ≈ 0.7–1.1 µM) for natural and modified substrates, though reaction rates are significantly reduced with analogs due to altered cation stabilization during catalysis .
- Biological Role: GPP is a precursor for monoterpenes (e.g., limonene) and is utilized in plant essential oils and pharmaceuticals .
Farnesyl Pyrophosphate (FPP)
- Structure and Biosynthesis : FPP (C₁₅) is synthesized by the addition of IPP to GPP via FPP synthase .
- Toxicity : FPP exhibits higher cellular toxicity than IPP or GPP. In E. coli, FPP accumulation inhibits growth at concentrations >10 µM, likely due to membrane disruption or interference with lipid metabolism .
- Therapeutic Relevance : FPP is a precursor for sesquiterpenes (e.g., artemisinin) and sterols (e.g., cholesterol) .
Geranylgeranyl Pyrophosphate (GGPP)
- Structure and Biosynthesis : GGPP (C₂₀) is formed by the condensation of FPP (C₁₅) and IPP (C₅) via GGPP synthase. Enzymes like hexaprenyl pyrophosphate synthetase further elongate GGPP into polyprenyl chains (C₂₀–C₅₀) .
- Role in Protein Prenylation : GGPP modifies proteins via geranylgeranylation, a post-translational modification critical for membrane localization and signaling .
Comparative Analysis Table
Key Research Findings
- Enzymatic Mechanisms : Prenyltransferases utilize an "ionization-condensation-elimination" mechanism, where allylic substrates (e.g., DMAPP, GPP) form carbocation intermediates that react with IPP .
- Analytical Advances : UHPLC-MS/MS methods enable precise quantification of IPP and DMAPP in complex biological matrices, addressing challenges posed by their structural similarity .
- Thermal Stability : DMAPP (Δ²-IPP) is acid-labile but stable at pH 11.5 and -100°C, whereas IPP requires neutral conditions for storage .
Biological Activity
Isopentenyl pyrophosphate (IPP) is a pivotal isoprenoid precursor involved in various biological processes, including the biosynthesis of terpenoids and sterols. This article explores the biological activity of IPP, detailing its biosynthesis, physiological roles, mechanisms of action, and associated research findings.
1. Biosynthesis of this compound
IPP is synthesized through two primary pathways: the mevalonate pathway and the non-mevalonate (MEP) pathway .
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Mevalonate Pathway :
- IPP is formed from acetyl-CoA through a series of enzymatic reactions involving HMG-CoA reductase.
- This pathway is prevalent in animals and fungi.
- Non-Mevalonate Pathway :
2. Physiological Roles
IPP serves as a precursor for various essential metabolites, including:
- Farnesyl Pyrophosphate (FPP) : A key intermediate in the synthesis of sterols, dolichols, carotenoids, and ubiquinones.
- Dimethylallyl Pyrophosphate (DMAPP) : Formed from IPP through isomerization; both IPP and DMAPP are substrates for FPP synthase .
3.1 Enzymatic Reactions
IPP participates in several enzymatic reactions critical for metabolic pathways:
- Farnesyl Diphosphate Synthase : Catalyzes the sequential condensation of IPP with DMAPP to form FPP.
- Isopentenyl Diphosphate Isomerase : Converts IPP to DMAPP, facilitating the production of various terpenoids .
3.2 Toxicity and Physiological Impact
Research indicates that elevated levels of IPP can lead to toxicity in engineered microbial systems. In Escherichia coli, increased IPP accumulation has been linked to:
- Growth inhibition
- Reduced cell viability
- Plasmid instability
Proteomic analyses suggest that this toxicity may select for metabolic pathway alterations to mitigate IPP accumulation effects .
4.1 Case Study: Artemisinin Production
A study demonstrated that overexpression of a type-I this compound isomerase in Artemisia annua significantly increased the production of arteannuin B and artemisinin, highlighting the role of IPP in secondary metabolite biosynthesis .
4.2 Multi-Omics Analysis
A multi-omics study on E. coli revealed that IPP accumulation affects global metabolism by slowing nutrient uptake and decreasing ATP levels, indicating a broad impact on cellular functions .
5. Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Precursor for Terpenoids | Essential for synthesizing various terpenes and sterols |
| Enzymatic Reactions | Involved in reactions catalyzed by farnesyl diphosphate synthase |
| Toxicity Effects | Elevated levels can lead to growth inhibition and reduced viability in microbes |
| Metabolic Engineering Applications | Used in enhancing production of valuable metabolites like artemisinin |
Q & A
Q. What are the primary biosynthetic pathways responsible for IPP production in prokaryotic vs. eukaryotic systems?
IPP is synthesized via two distinct pathways: the mevalonate (MVA) pathway in eukaryotes and archaea, and the methylerythritol phosphate (MEP) pathway in prokaryotes and plant plastids . Methodological differentiation involves:
- Enzyme-specific assays : For example, HMG-CoA reductase (MVA pathway) or DXS (MEP pathway) activity measurements using isotopic tracers (e.g., -glucose) to track carbon flux .
- Genetic knockouts : Disrupting key pathway genes (e.g., dxr in the MEP pathway) and observing IPP depletion via LC-MS .
Q. How can researchers quantify intracellular IPP concentrations with accuracy?
- LC-MS/MS : Use reverse-phase chromatography coupled with tandem mass spectrometry to detect IPP’s molecular ion (m/z 245.0 → 159.0 in negative mode) .
- Isotope dilution : Spike samples with stable isotope-labeled IPP (e.g., -IPP) as an internal standard to correct for matrix effects .
- Enzymatic assays : Convert IPP to isoprenol via phosphatase treatment and quantify via GC-MS, though this requires validation against direct MS methods .
Q. What experimental approaches validate the isomerization dynamics between IPP and DMAPP?
- / labeling : Feed - or -labeled 1-deoxyxylulose to cell cultures (e.g., Catharanthus roseus) and analyze phytol derivatives via NMR to track hydrogen stereochemistry .
- Isopentenyl pyrophosphate isomerase (IDI) assays : Purify IDI and measure and using spectrophotometric NADPH-coupled reactions .
- DFT computational modeling : Simulate the 1,3-hydrogen shift mechanism to predict catalytic residues for mutagenesis studies .
Advanced Research Questions
Q. How does IPP accumulation impact cellular metabolism in engineered E. coli strains?
IPP toxicity disrupts:
- Energy metabolism : Reduces ATP levels by 40–60% via competitive inhibition of ATP-dependent enzymes .
- Nucleotide pools : IPP-derived ApppI (a nucleotide analog) interferes with RNA/DNA synthesis, confirmed via -NMR .
- Nutrient uptake : Omics data show downregulation of ABC transporters and glycolytic enzymes, linked to growth arrest . Methodology: Combine metabolomics (GC-MS for IPP/ApppI), proteomics (TMT labeling), and transcriptomics (RNA-seq) for multi-omics integration .
Q. What strategies mitigate IPP toxicity without compromising terpenoid yields?
- Pathway balancing : Optimize expression ratios of idi (IPP isomerase) and ispA (FPP synthase) using tunable promoters (e.g., pTet) to prevent IPP pooling .
- Alternative pathways : Express IPP-bypass enzymes (e.g, nudB for isopentenol conversion) to divert flux away from IPP .
- Dynamic regulation : Use CRISPRi to downregulate mvaS (MVA pathway) during stationary phase, reducing IPP accumulation during peak production .
Q. How does IPP transport across microbial membranes influence extracellular accumulation and experimental measurements?
- Passive diffusion : IPP’s hydrophobicity allows limited membrane permeability, but extracellular detection (e.g., via LC-MS in spent media) suggests active transport .
- Transport assays : Use -IPP to measure uptake kinetics in E. coli membrane vesicles, with and without protonophores (e.g., CCCP) .
- Genetic screens : Knock out putative transporters (e.g., ydjE) and quantify extracellular IPP to identify efflux mechanisms .
Q. What role do nucleotide analogs like ApppI play in IPP-mediated toxicity?
- ApppI formation : IPP reacts with ATP via promiscuous ligases, producing ApppI, which inhibits DNA polymerases (IC = 50 µM) .
- Rescue experiments : Supplement with excess adenine or GTP to competitively inhibit ApppI incorporation, restoring growth in IPP-stressed cultures .
- Structural analysis : Solve ApppI-enzyme co-crystal structures (e.g., with DNA polymerase I) to map inhibitory binding sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
